![molecular formula C11H22N2 B15123973 3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15123973.png)
3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine is a chemical compound with the molecular formula C11H22N2. It is part of the azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This method often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods may involve bulk custom synthesis and procurement .
Análisis De Reacciones Químicas
3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 3-tert-butyl-3-azabicyclo[3.2.1]octane-8-hydroxylamine.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form different products.
Common reagents and conditions used in these reactions include catalytic hydrogenation, Grignard reagents, and specialized acylation reagents . Major products formed from these reactions include hydroxylamine derivatives and other substituted azabicyclo[3.2.1]octane compounds .
Aplicaciones Científicas De Investigación
3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex molecules.
Biology: It is utilized in proteomics research applications.
Medicine: The compound is part of the tropane alkaloid family, which has significant biological activities.
Industry: It is used in bulk manufacturing and custom synthesis for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine involves its interaction with specific molecular targets and pathways. As a member of the tropane alkaloid family, it may interact with neurotransmitter receptors and enzymes, influencing various biological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine can be compared with other similar compounds such as:
- Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- 3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one
- Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
These compounds share the azabicyclo[3.2.1]octane scaffold but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific tert-butyl and amine functional groups, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C11H22N2 |
|---|---|
Peso molecular |
182.31 g/mol |
Nombre IUPAC |
3-tert-butyl-3-azabicyclo[3.2.1]octan-8-amine |
InChI |
InChI=1S/C11H22N2/c1-11(2,3)13-6-8-4-5-9(7-13)10(8)12/h8-10H,4-7,12H2,1-3H3 |
Clave InChI |
HXEOCJDNAJZJJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1CC2CCC(C1)C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


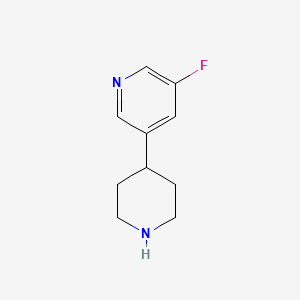
![4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123895.png)
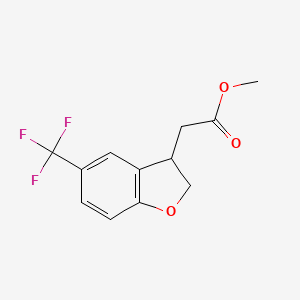
![1-Oxa-6-azacyclopentadecan-15-one,13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-, monohydrate,(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-](/img/structure/B15123904.png)
![3-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15123905.png)
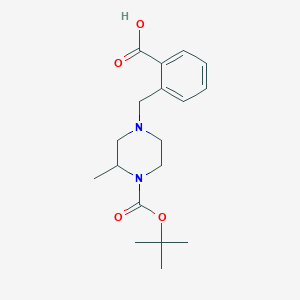
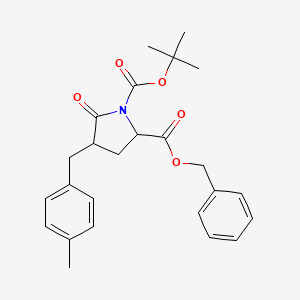
![6-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol;dihydrate](/img/structure/B15123924.png)

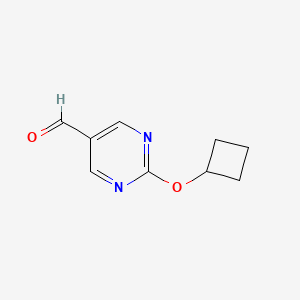
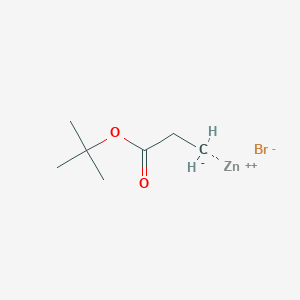
![[3-Hydroxy-13-methyl-7-[9-(3,3,4,4,4-pentafluorobutylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B15123961.png)


